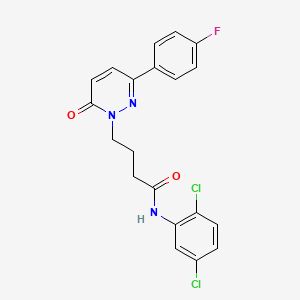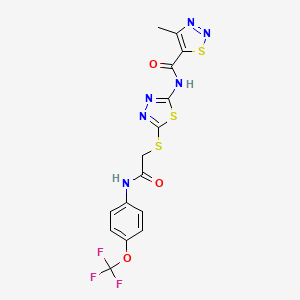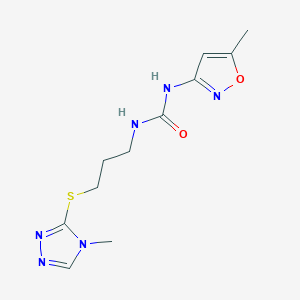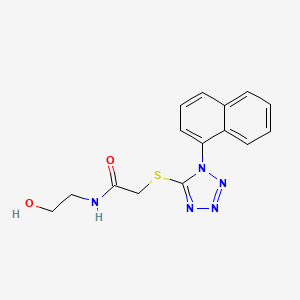
N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the literature. The reactivity of a compound is determined by its functional groups. In this case, the compound contains amide and pyridazine functional groups, which could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, optical activity, etc. Unfortunately, specific physical and chemical properties for this compound are not available in the literature .Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinases Inhibition
N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide shows potential as an inhibitor of matrix metalloproteinases, a group of enzymes involved in the breakdown of extracellular matrix proteins. This characteristic could be significant in the study of cancer metastasis, arthritis, and cardiovascular diseases where matrix metalloproteinases play a crucial role. The specific compound is part of a broader study on novel heterocyclic inhibitors of matrix metalloproteinases, featuring compounds with a 6H-1,3,4-thiadiazine ring, demonstrating the potential for developing new therapeutic agents in this domain (Schröder et al., 2001).
Antimicrobial and Antifungal Activities
The compound exhibits a broader spectrum of applications including its role in the synthesis of new heterocyclic compounds with expected biological activities. These synthesized compounds, derived from a similar dichlorophenyl structure, have shown antimicrobial and antifungal activities, suggesting the potential of this compound in contributing to the development of new antimicrobial agents (Sayed et al., 2003).
Antioxidant Activity and Anticancer Potential
Furthermore, the structural derivatives of this compound, specifically in the context of pyridazinone derivatives, have demonstrated significant antioxidant activity. The meticulous synthesis process and subsequent evaluation of the antioxidant activity of these derivatives highlight their potential in developing treatments for conditions associated with oxidative stress. Moreover, the anticancer activity of these derivatives has been evaluated, pointing towards the compound's relevance in cancer research and the development of new anticancer agents (Mehvish & Kumar, 2022).
Wirkmechanismus
Zukünftige Richtungen
Given the lack of information about this compound, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This would involve laboratory synthesis and characterization, reactivity studies, and biological testing .
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O2/c21-14-5-8-16(22)18(12-14)24-19(27)2-1-11-26-20(28)10-9-17(25-26)13-3-6-15(23)7-4-13/h3-10,12H,1-2,11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRDHECWVAFDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420240.png)
![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2420247.png)
![2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420248.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2420253.png)
![4-[(dipropylamino)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B2420254.png)

